N-Nitroso N-Hydroxy Cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso N-Hydroxy Cyclohexanamine is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both nitroso and hydroxy functional groups attached to a cyclohexanamine backbone. The combination of these functional groups imparts distinct reactivity and biological activity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso N-Hydroxy Cyclohexanamine typically involves the nitrosation of cyclohexanamine. One common method is the reaction of cyclohexanamine with nitrous acid (HNO2) under acidic conditions. This reaction proceeds through the formation of a nitrosyl cation (NO+), which then reacts with the amine to form the nitroso compound . Another approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is critical to minimize the formation of unwanted by-products and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso N-Hydroxy Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Nitroso N-Hydroxy Cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Its potential as an anti-cancer agent is being explored due to its ability to inhibit kinase activity.
Industry: The compound is used in the development of stabilizers for nitrate ester-based energetic materials.
Wirkmechanismus
The mechanism of action of N-Nitroso N-Hydroxy Cyclohexanamine involves the inhibition of kinase activity. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can suppress tumor growth and induce apoptosis in cancer cells . Additionally, the compound’s nitroso group can form reactive intermediates that interact with DNA, leading to the initiation of carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso N-Hydroxy Cyclohexanamine can be compared with other nitroso compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share the nitroso functional group but differ in their molecular structures and biological activities. This compound is unique due to its cyclohexanamine backbone and the presence of a hydroxy group, which imparts distinct reactivity and biological activity .
List of Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
- N-Nitrosomorpholine (NMOR)
Eigenschaften
CAS-Nummer |
72553-39-0 |
---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
cyclohexyl-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,9H,1-5H2 |
InChI-Schlüssel |
BRWAZZQVWBDAER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.